N-cyclopentylnaphthalene-2-carboxamide
Description
N-cyclopentylnaphthalene-2-carboxamide is a naphthalene-based carboxamide derivative featuring a cyclopentyl group attached to the carboxamide nitrogen. These compounds are characterized by a naphthalene ring system substituted with a carboxamide group, with variations in the nitrogen-bound substituents influencing their physicochemical properties and biological activities .
Properties
CAS No. |
331435-54-2 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31g/mol |
IUPAC Name |
N-cyclopentylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H17NO/c18-16(17-15-7-3-4-8-15)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2,(H,17,18) |
InChI Key |
KIWOKSHNZLEZPN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The naphthalene-2-carboxamide scaffold is common to all discussed compounds. Differences arise in the substituents attached to the carboxamide nitrogen and the hydroxyl or other functional groups on the naphthalene ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Naphthalene-2-carboxamide Derivatives
Impact of Substituents on Properties
- Lipophilicity and Solubility: The cyclopentyl group in this compound likely enhances lipophilicity (predicted logP >3), improving membrane permeability but reducing aqueous solubility compared to hydroxylated analogs (e.g., 3-hydroxy derivatives in ).
Biological Activity :
- Antimycobacterial Activity : N-Alkoxyphenyl hydroxynaphthalenecarboxamides (e.g., compounds 1–14c) exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1 µM. The alkoxy groups (e.g., methoxy, ethoxy) likely optimize steric and electronic interactions with bacterial targets .
- Photosynthesis Inhibition : Nitrophenyl-substituted derivatives (e.g., N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide) disrupt photosynthetic electron transport, attributed to the electron-withdrawing nitro group enhancing redox activity .
Industrial Applications :
Critical Analysis of Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups :
Steric Considerations :
- Bulky substituents (e.g., cyclopentyl, 2-methylphenyl) may hinder binding in sterically constrained active sites but improve selectivity for hydrophobic targets .
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